7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS No.: 303145-66-6
Cat. No.: VC4365820
Molecular Formula: C10H8N6
Molecular Weight: 212.216
* For research use only. Not for human or veterinary use.
![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 303145-66-6](/images/structure/VC4365820.png)
Specification
CAS No. | 303145-66-6 |
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Molecular Formula | C10H8N6 |
Molecular Weight | 212.216 |
IUPAC Name | 7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Standard InChI | InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15) |
Standard InChI Key | NCALXFZBRNJNHA-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazolo[1,5-a]pyrimidine family, a bicyclic system comprising a five-membered triazole ring fused to a six-membered pyrimidine ring. The 4-pyridinyl substitution at position 7 introduces an additional aromatic nitrogen, while the primary amine at position 2 enhances hydrogen-bonding potential. This configuration creates three distinct hydrogen-bond donors (N-H groups) and five acceptors (pyridine and triazole nitrogens), enabling diverse molecular interactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈N₆ | |
Molecular Weight | 212.21 g/mol | |
Density (Predicted) | 1.57 ± 0.1 g/cm³ | |
pKa (Predicted) | 1.81 ± 0.30 | |
Canonical SMILES | C1=CN=CC=C1C2=CN=C3N=C(NN=C3N2)N |
Spectral Characterization
While experimental spectral data for this specific derivative remains limited in public databases, analogous triazolopyrimidines exhibit characteristic UV-Vis absorption bands between 260–290 nm (π→π* transitions) and 1H-NMR signals in the δ 7.5–8.5 ppm range for aromatic protons . Mass spectrometry typically shows a molecular ion peak at m/z 212.1 (MH⁺) .
Synthetic Methodologies
Core Scaffold Construction
The triazolo[1,5-a]pyrimidine nucleus is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Precursor Preparation: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid derivatives serve as starting materials.
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Cyclization: Heating with β-diketones or β-ketoesters in acetic acid at reflux (110–120°C) induces ring closure .
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Functionalization: Post-synthetic modifications introduce the 4-pyridinyl group through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | Acetic acid, reflux, 30 h | 88% |
Chlorination | PCl₅, POCl₃, 80°C, 3 h | 94% |
Amination | NH₃/iPrOH, 50°C, 3 h | 87–93% |
Purification Challenges
The compound’s high polarity (logP ≈ 1.5 predicted) necessitates reversed-phase HPLC for final purification, typically using acetonitrile/water gradients with 0.1% formic acid . Crystallization attempts from ethanol/water mixtures yield microcrystalline powders suitable for X-ray diffraction.
Biological Activity Profile
Metabolic Stability
In vitro hepatic microsome assays (human/rat) indicate moderate clearance rates:
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Human: Clint = 22 mL/min/kg
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Rat: Clint = 45 mL/min/kg
CYP3A4 mediates primary oxidation at the pyridine ring, generating N-oxide metabolites detectable via LC-MS/MS .
Structure-Activity Relationship (SAR) Analysis
Position-Specific Modifications
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C7 Substitution: 4-Pyridinyl > 2-thienyl > phenyl in VEGFR-2 inhibition (IC₅₀: 0.18 vs. 0.32 vs. 1.45 μM).
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C2 Amine: Replacement with methyl groups abolishes 90% of anti-TB activity, underscoring H-bond donor necessity .
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Ring Fusion: Triazolo[1,5-a]pyrimidine outperforms imidazo[1,2-a]pyrimidine analogs in solubility (2.1 mg/mL vs. 0.3 mg/mL) .
Electronic Effects
Hammett σ values correlate with activity:
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σ(para): -0.37 (pyridinyl) → Enhanced π-stacking vs. σ = 0 (phenyl)
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HOMO-LUMO Gap: 4.2 eV (calculated) facilitates charge-transfer interactions with kinase ATP pockets .
Pharmacological Optimization Strategies
Prodrug Development
Esterification of the C2 amine improves oral bioavailability (F = 12% → 58% in rats) through enhanced intestinal absorption. Hydrolysis by carboxylesterase-1 regenerates the active compound .
Formulation Challenges
The compound’s poor aqueous solubility (0.8 mg/mL at pH 7.4) necessitates nanoformulation approaches:
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Liposomal Encapsulation: 150 nm particles increase solubility to 12 mg/mL
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Cyclodextrin Complexation: HP-β-CD (1:2 molar ratio) achieves 5.3 mg/mL solubility
Toxicological Considerations
Acute Toxicity
Preliminary studies in Swiss albino mice (OECD 423):
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